![molecular formula C11H12N2O3 B14005743 [3-(prop-2-enoylamino)phenyl] N-methylcarbamate CAS No. 25762-54-3](/img/structure/B14005743.png)
[3-(prop-2-enoylamino)phenyl] N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(prop-2-enoylamino)phenyl] N-methylcarbamate is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenyl ring substituted with a prop-2-enoylamino group and an N-methylcarbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(prop-2-enoylamino)phenyl] N-methylcarbamate typically involves the reaction of 3-aminophenyl N-methylcarbamate with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
[3-(prop-2-enoylamino)phenyl] N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
[3-(prop-2-enoylamino)phenyl] N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of [3-(prop-2-enoylamino)phenyl] N-methylcarbamate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [3-(methoxyphenyl)] N-methylcarbamate
- [3-(chlorophenyl)] N-methylcarbamate
- [3-(fluorophenyl)] N-methylcarbamate
Comparison
Compared to its analogs, [3-(prop-2-enoylamino)phenyl] N-methylcarbamate exhibits unique reactivity due to the presence of the prop-2-enoylamino group. This group enhances its ability to participate in various chemical reactions, making it a versatile compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
25762-54-3 |
|---|---|
Molekularformel |
C11H12N2O3 |
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
[3-(prop-2-enoylamino)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C11H12N2O3/c1-3-10(14)13-8-5-4-6-9(7-8)16-11(15)12-2/h3-7H,1H2,2H3,(H,12,15)(H,13,14) |
InChI-Schlüssel |
LYZPTOKPXHYQPN-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)OC1=CC=CC(=C1)NC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



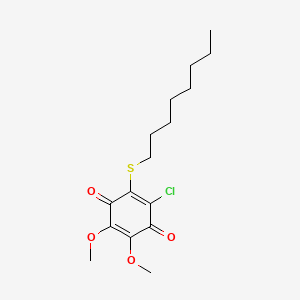
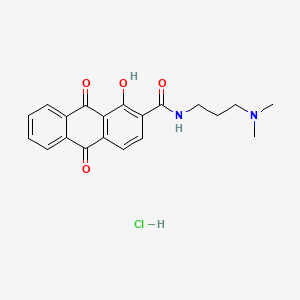
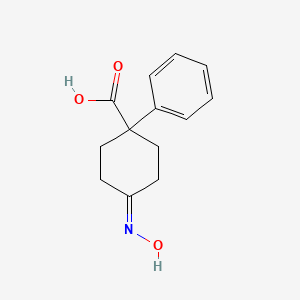
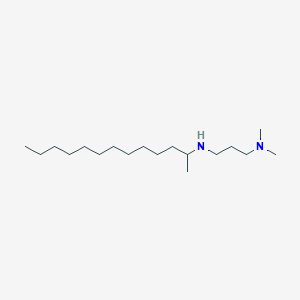
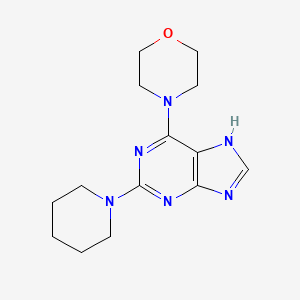
![2-Amino-3-carbomethoxy-4-[p-chlorophenyl]-5,5-dimethyl-4,5-dihydrofuran](/img/structure/B14005699.png)
![(5Z)-5-[2-(2,4-Dimethoxyphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14005700.png)
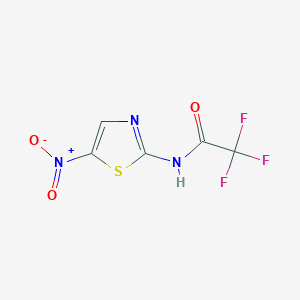
![N,N-bis(2-chloroethyl)-4-[(3,5-dibromophenyl)iminomethyl]-3-methylaniline;hydrochloride](/img/structure/B14005710.png)



![3-Nitro-4-{[(2,4,6-trimethylphenyl)methyl]sulfanyl}pyridine-2,6-diamine](/img/structure/B14005741.png)
